molecular formula C10H7N3O B13640567 5-(2-Pyrimidinyl)-2-pyridinecarboxaldehyde

5-(2-Pyrimidinyl)-2-pyridinecarboxaldehyde

Cat. No.: B13640567
M. Wt: 185.18 g/mol
InChI Key: LWUGMDQQZGJZHF-UHFFFAOYSA-N
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Description

5-(Pyrimidin-2-yl)pyridine-2-carbaldehyde is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyrimidine and pyridine moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrimidin-2-yl)pyridine-2-carbaldehyde typically involves the reaction of pyridine-2-carbaldehyde with a pyrimidine derivative. One common method is the condensation reaction between pyridine-2-carbaldehyde and 2-aminopyrimidine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrimidin-2-yl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in an organic solvent.

Major Products

    Oxidation: 5-(Pyrimidin-2-yl)pyridine-2-carboxylic acid.

    Reduction: 5-(Pyrimidin-2-yl)pyridine-2-methanol.

    Substitution: Halogenated derivatives like 5-(pyrimidin-2-yl)-2-bromopyridine.

Mechanism of Action

The mechanism of action of 5-(pyrimidin-2-yl)pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved would vary based on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(pyrimidin-2-yl)pyridine-2-carbaldehyde lies in its dual-ring structure, which combines the properties of both pyridine and pyrimidine. This structural feature enhances its reactivity and potential for diverse applications in medicinal chemistry, organic synthesis, and material science .

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

5-pyrimidin-2-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C10H7N3O/c14-7-9-3-2-8(6-13-9)10-11-4-1-5-12-10/h1-7H

InChI Key

LWUGMDQQZGJZHF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CN=C(C=C2)C=O

Origin of Product

United States

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